

Application Note: Standard Protocol for SYBR Green Real-Time PCR

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Compound of Interest

Compound Name: SYBR green I (chloride)

Cat. No.: B15135445

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Introduction

SYBR Green I is a fluorescent dye that binds to double-stranded DNA (dsDNA), enabling the real-time quantification of DNA amplification.^{[1][2][3][4]} This method is a widely used, cost-effective, and versatile tool for various applications, including gene expression analysis, pathogen detection, and genotyping.^[5] The intensity of the fluorescent signal is directly proportional to the amount of dsDNA present, allowing for the monitoring of DNA amplification during each cycle of the Polymerase Chain Reaction (PCR).^{[1][5]} This document provides a detailed standard protocol for performing SYBR Green real-time PCR (qPCR).

Principle of SYBR Green qPCR

The SYBR Green qPCR process follows the fundamental principles of PCR, involving cycles of denaturation, annealing, and extension.^[1] The key distinction is the inclusion of SYBR Green I dye in the reaction mixture.^[1] This dye intercalates with any double-stranded DNA, and upon binding, its fluorescence emission increases significantly.^{[1][4][6]} This increase in fluorescence is measured at the end of each extension step by the real-time PCR instrument, providing a real-time measure of DNA amplification.^{[1][3]}

A critical aspect of SYBR Green qPCR is the subsequent melt curve analysis.^{[5][7]} This analysis is performed after the amplification cycles to verify the specificity of the PCR product.^{[2][5][7]} By gradually increasing the temperature and monitoring the fluorescence, a dissociation curve is generated. A single, sharp peak at a specific melting temperature (T_m)

indicates the amplification of a single, specific product.[6][7] The presence of multiple peaks suggests non-specific amplification or the formation of primer-dimers.[6][7]

Experimental Protocol

This protocol outlines the standard procedure for setting up and running a SYBR Green real-time PCR experiment.

1. Primer Design and Validation

Proper primer design is crucial for the success of a SYBR Green qPCR experiment to ensure specificity and efficiency.[5]

- Length: Primers should typically be 18-25 nucleotides long.[5]
- Melting Temperature (T_m): The T_m of the primers should be between 58-60°C.[5]
- GC Content: Aim for a GC content of 50-60%.[3]
- Amplicon Size: The target amplicon size should ideally be between 70 and 200 base pairs.
- Secondary Structures: Avoid primers that can form secondary structures or primer-dimers.[5]
- Validation: It is recommended to validate primer efficiency by running a standard curve with a dilution series of the template DNA. The amplification efficiency should be between 90-110%.

2. Reaction Setup

It is essential to prepare the reaction mixture on ice to prevent premature enzyme activity. Always include a no-template control (NTC) to check for contamination.[5] Running samples in triplicate is recommended to ensure reproducibility.[5]

Table 1: SYBR Green qPCR Reaction Mixture

Component	20 μ L Reaction Volume	Final Concentration
2X SYBR Green qPCR Master Mix	10 μ L	1X
Forward Primer (10 μ M)	0.4 μ L	200 nM
Reverse Primer (10 μ M)	0.4 μ L	200 nM
Template DNA	Variable (<100 ng)	As required
Nuclease-Free Water	To 20 μ L	-

Note: The optimal final primer concentration may range from 100 nM to 500 nM and should be determined empirically.[\[5\]](#)[\[8\]](#)

Reaction Assembly:

- Thaw all components on ice.
- Gently vortex and briefly centrifuge all reagents before use.
- Prepare a master mix containing the 2X SYBR Green qPCR Master Mix, primers, and nuclease-free water for the total number of reactions plus an extra 10% to account for pipetting errors.
- Aliquot the master mix into individual PCR tubes or wells of a PCR plate.
- Add the template DNA to the respective tubes or wells. For the NTC, add nuclease-free water instead of template DNA.
- Seal the tubes or plate, mix gently, and centrifuge briefly to collect the contents at the bottom.

3. qPCR Cycling Conditions

The following cycling conditions are a general guideline and may require optimization based on the primers and template used.

Table 2: Standard SYBR Green qPCR Cycling Protocol

Step	Temperature	Time	Cycles
Initial Denaturation	95°C	2-10 minutes	1
Denaturation	95°C	15-30 seconds	40
Annealing/Extension	55-65°C	30-60 seconds	
Melt Curve Analysis	65°C to 95°C	Incremental increase	1

Note: The annealing temperature should be optimized based on the T_m of the primers. A three-step protocol with a separate extension step at 72°C can also be used.^[5]

4. Melt Curve Analysis

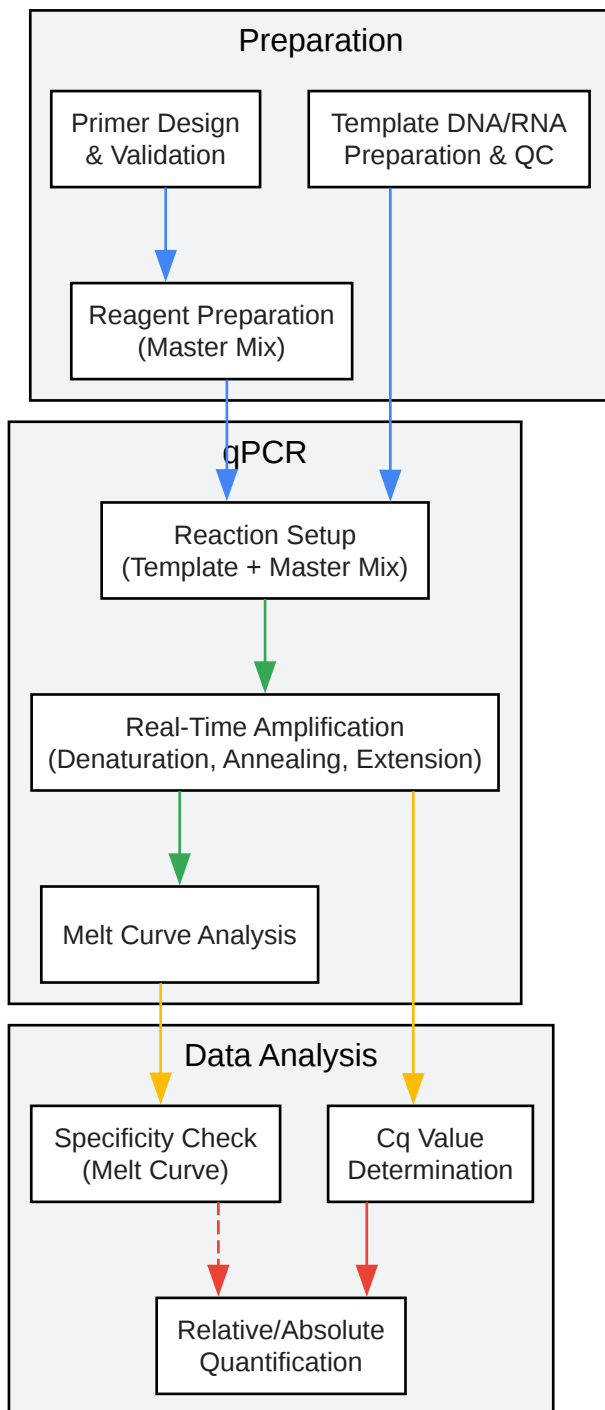
After the amplification cycles, a melt curve analysis is performed to assess the specificity of the amplified product.^{[5][7]} The instrument gradually increases the temperature from approximately 60°C to 95°C and measures the fluorescence at each incremental temperature increase.^[7] As the temperature rises, the double-stranded DNA denatures, causing the SYBR Green dye to dissociate and the fluorescence to decrease.^[7] A plot of the negative first derivative of the fluorescence versus temperature reveals a peak at the melting temperature (T_m) of the PCR product. A single peak indicates a specific product, while multiple peaks suggest the presence of non-specific products or primer-dimers.^{[6][7]}

Data Analysis

The primary result of a qPCR experiment is the quantification cycle (C_q), also known as the threshold cycle (C_t). The C_q value is the cycle number at which the fluorescence signal crosses a predetermined threshold, indicating a detectable amount of amplified product. Lower C_q values correspond to higher initial amounts of the target template. Quantification can be performed using either absolute or relative methods.

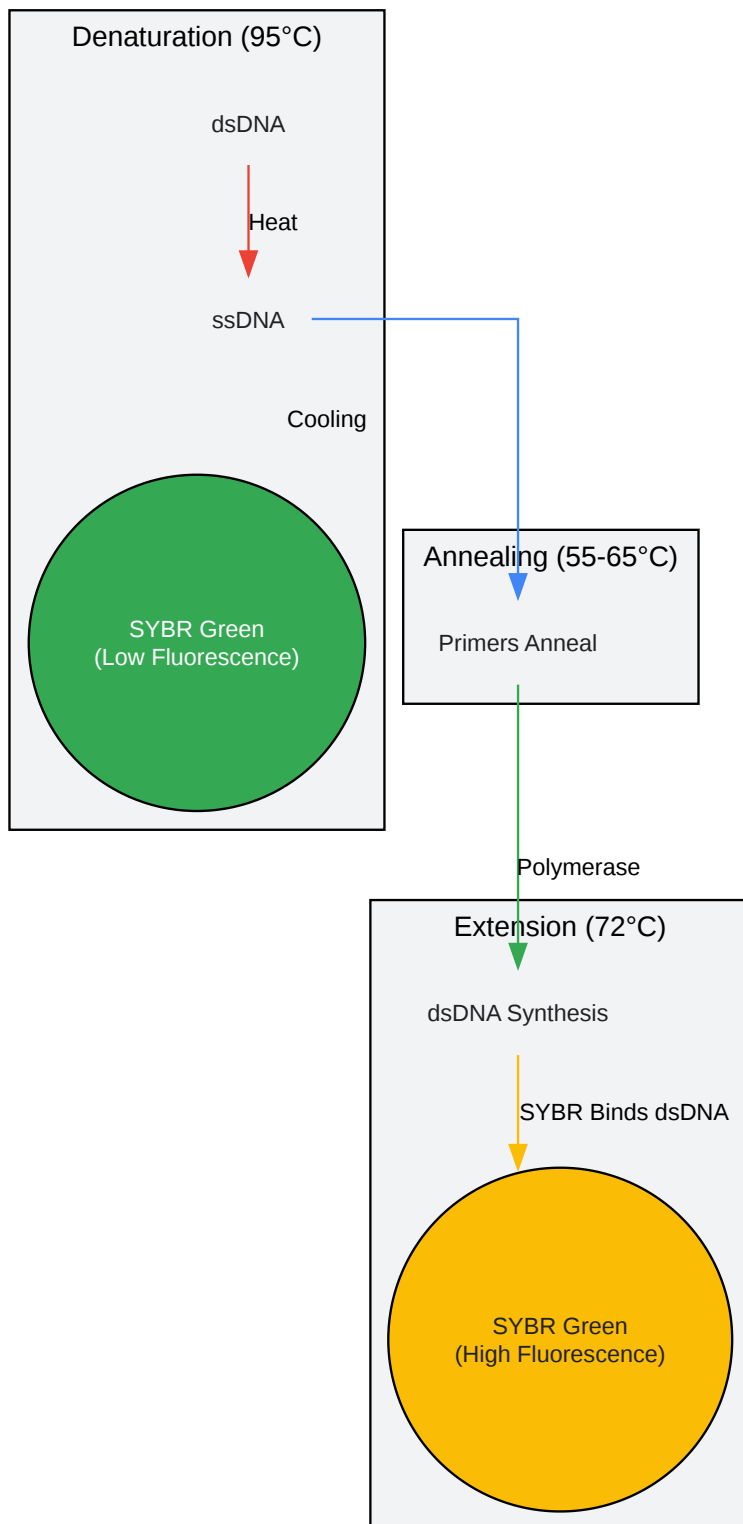
Workflow and Signaling Pathway Diagrams

SYBR Green Real-Time PCR Experimental Workflow

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Caption: SYBR Green qPCR Workflow Diagram.

Mechanism of SYBR Green I Fluorescence

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Caption: SYBR Green I Fluorescence Mechanism.

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